5-(Tert-butoxy)-2-ethylphenol

Description

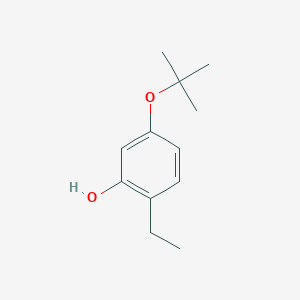

5-(Tert-butoxy)-2-ethylphenol is a phenolic compound featuring a tert-butoxy group (-O-C(CH₃)₃) at the 5-position and an ethyl group (-CH₂CH₃) at the 2-position of the aromatic ring. This structure confers steric hindrance and enhanced solubility compared to non-ether analogs. Potential applications include use as an antioxidant, stabilizer, or intermediate in pharmaceutical synthesis due to its hindered phenol framework.

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-ethyl-5-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C12H18O2/c1-5-9-6-7-10(8-11(9)13)14-12(2,3)4/h6-8,13H,5H2,1-4H3 |

InChI Key |

RUQAJTZIKAGETK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxy)-2-ethylphenol typically involves the alkylation of 2-ethylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product. The reaction conditions often include:

Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

Temperature: Elevated temperatures around 60-80°C.

Solvent: Organic solvents like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction parameters, leading to higher yields and purity. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)-2-ethylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding hydroquinone.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the reagent used

Scientific Research Applications

5-(Tert-butoxy)-2-ethylphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe in NMR studies of macromolecular complexes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxy)-2-ethylphenol involves its interaction with molecular targets through its phenolic and tert-butoxy groups. The phenolic group can participate in hydrogen bonding and electron donation, while the tert-butoxy group can provide steric hindrance and influence the compound’s reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with 5-(Tert-butoxy)-2-ethylphenol:

5-Methyl-2-tert-butylphenol and 4,6-Dimethyl-2-tert-butylphenol

- Structure: Both compounds feature a tert-butyl group (-C(CH₃)₃) directly attached to the aromatic ring (2-position) instead of a tert-butoxy ether. 5-Methyl-2-tert-butylphenol has a methyl group at the 5-position . 4,6-Dimethyl-2-tert-butylphenol includes methyl groups at the 4- and 6-positions .

- Key Differences: The tert-butyl group (C-linked) in these analogs reduces polarity compared to the tert-butoxy ether (O-linked) in the target compound. The ethyl group in this compound may enhance lipophilicity relative to methyl substituents.

- Applications: These tert-butylphenols are commonly used as antioxidants in industrial polymers and fuels due to their radical-scavenging properties .

5-(Tert-butoxy)-4-(4-methoxyphenyl)-4-methylpentan-2-one (27d)

- Structure : This ketone derivative contains a tert-butoxy group at the 5-position and a 4-methoxyphenyl substituent .

- Key Differences: The pentan-2-one backbone introduces a ketone functional group, altering reactivity (e.g., susceptibility to nucleophilic attack). The absence of an ethyl group reduces steric hindrance compared to the target phenol.

- Synthesis : Synthesized via palladium-catalyzed cross-coupling with a 72% yield, demonstrating efficient methods for tert-butoxy-containing intermediates .

5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic Acid

- Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a methoxy group at the 2-position, with a carboxylic acid moiety .

- Key Differences: The Boc group and carboxylic acid enable use in peptide synthesis and drug design, diverging from the simpler phenol structure. Enhanced polarity due to the carboxylic acid group.

Physicochemical Properties and Reactivity

A comparative analysis of key properties is summarized below:

Key Observations :

- Solubility: The tert-butoxy group in this compound likely improves solubility in organic solvents compared to C-linked tert-butyl analogs.

- Stability : Ether linkages (tert-butoxy) are less prone to oxidation than C-linked tert-butyl groups, enhancing stability in harsh environments.

- Reactivity: Phenolic -OH groups in the target compound enable participation in hydrogen bonding and acid-base reactions, unlike ketones or esters in analogs like 27d .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.